molecular formula C7H9F2N3O B2450526 3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1864086-92-9

3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2450526
CAS No.: 1864086-92-9
M. Wt: 189.166
InChI Key: JMKDFRWWBJNBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of difluoroacetic acid with pyrazole derivatives under specific conditions. For instance, difluoroacetic acid can be introduced at a post-synthesis phase, making the preparation method cost-effective and efficient . The reaction conditions often involve the use of catalysts such as nanoscale titanium dioxide to enhance the reaction yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound leverages continuous flow processes to ensure high yield and purity. The use of difluorocarbene reagents in these processes has streamlined the production, making it more environmentally friendly and economically viable .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-N,1-dimethylpyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. One of the primary targets is succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain. By inhibiting this enzyme, the compound disrupts the energy production in fungal cells, leading to their death . This mechanism makes it a potent fungicide with broad-spectrum activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. Its ability to inhibit succinate dehydrogenase with high specificity makes it particularly valuable in the development of fungicides .

Properties

IUPAC Name

3-(difluoromethyl)-N,1-dimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O/c1-10-7(13)4-3-12(2)11-5(4)6(8)9/h3,6H,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKDFRWWBJNBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(N=C1C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.